(3,4-Dibromopyridin-2-yl)methanamine;hydrochloride
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Overview
Description
(3,4-Dibromopyridin-2-yl)methanamine;hydrochloride is a chemical compound with significant applications in various fields of scientific research. This compound is characterized by the presence of two bromine atoms attached to a pyridine ring, along with a methanamine group and a hydrochloride salt. The unique structure of this compound makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3,4-Dibromopyridin-2-yl)methanamine;hydrochloride typically involves the bromination of pyridine derivatives followed by the introduction of the methanamine group. One common method involves the bromination of 2-aminopyridine using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane. The resulting dibromopyridine derivative is then reacted with formaldehyde and ammonium chloride to introduce the methanamine group, followed by the addition of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: (3,4-Dibromopyridin-2-yl)methanamine;hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the bromine atoms.
Coupling Reactions: It can participate in Suzuki-Miyaura or Heck coupling reactions to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like sodium azide or potassium thiolate in solvents such as DMF or DMSO.
Oxidation Reactions: Use oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Employ reducing agents like lithium aluminum hydride or palladium on carbon.
Coupling Reactions: Utilize palladium catalysts and boronic acids or alkenes in the presence of bases like potassium carbonate.
Major Products: The major products formed from these reactions include substituted pyridine derivatives, N-oxides, and various coupled products depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(3,4-Dibromopyridin-2-yl)methanamine;hydrochloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Serves as a building block for the development of bioactive molecules and enzyme inhibitors.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of (3,4-Dibromopyridin-2-yl)methanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interfere with cellular signaling pathways, leading to altered cellular functions and responses. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
(4-Bromopyridin-2-yl)methanamine;dihydrochloride: Similar structure but with only one bromine atom.
(3-Bromopyridin-2-yl)methanamine;hydrochloride: Contains a single bromine atom at the 3-position.
(4-(Bromomethyl)pyridine;hydrobromide): Features a bromomethyl group instead of dibromopyridine.
Uniqueness: (3,4-Dibromopyridin-2-yl)methanamine;hydrochloride is unique due to the presence of two bromine atoms, which enhances its reactivity and versatility in chemical synthesis. This dual bromination allows for more diverse substitution patterns and coupling reactions, making it a valuable intermediate in the synthesis of complex molecules.
Properties
IUPAC Name |
(3,4-dibromopyridin-2-yl)methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Br2N2.ClH/c7-4-1-2-10-5(3-9)6(4)8;/h1-2H,3,9H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYHWTAOGAALVOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1Br)Br)CN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7Br2ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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